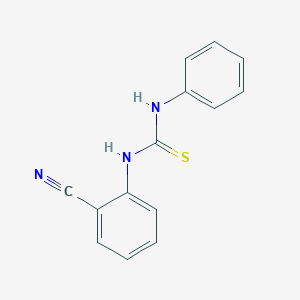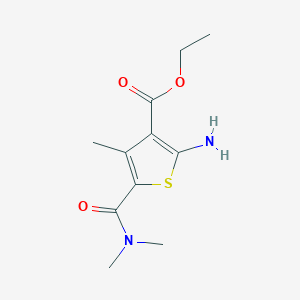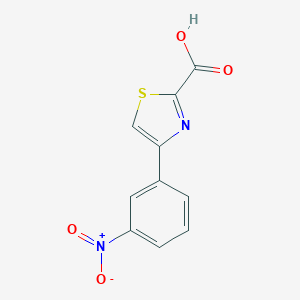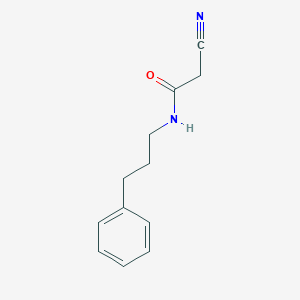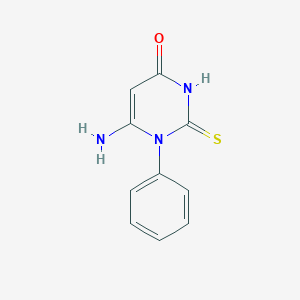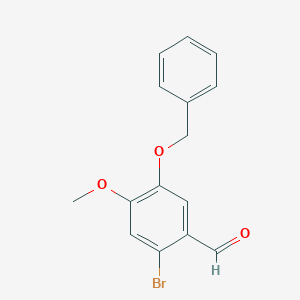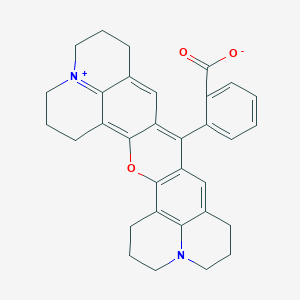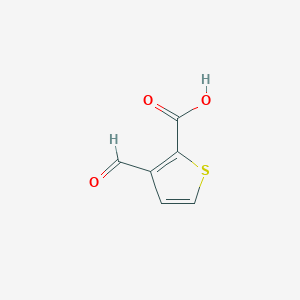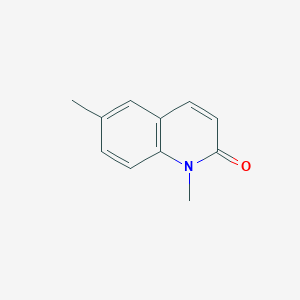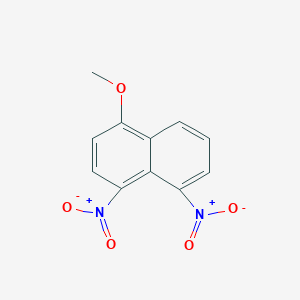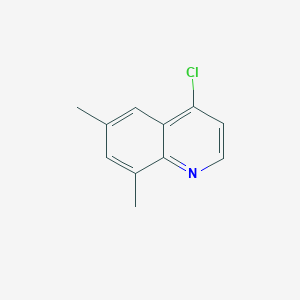
4-Chloro-6,8-dimethylquinoline
Übersicht
Beschreibung
4-Chloro-6,8-dimethylquinoline is a halogenated heterocycle with the empirical formula C11H10ClN . It has a molecular weight of 191.66 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-6,8-dimethylquinoline is 1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 . The SMILES string is Cc1cc©c2nccc(Cl)c2c1 .Physical And Chemical Properties Analysis
4-Chloro-6,8-dimethylquinoline is a solid at room temperature . It has a molecular weight of 191.66 and an empirical formula of C11H10ClN .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-Chloro-6,8-dimethylquinoline has been studied for its anticancer properties. For instance, a derivative of this compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showed significant apoptosis-inducing activity and was efficacious in human breast cancer models, demonstrating its potential as an anticancer agent (Sirisoma et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural properties of 4-Chloro-6,8-dimethylquinoline derivatives have been extensively studied. A notable research focused on the synthesis and X-ray diffraction analysis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, providing insights into its structural characteristics (Tkachev et al., 2017).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of 4-Chloro-6,8-dimethylquinoline derivatives. For example, the synthesis and antibacterial activity of new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives were investigated, showing promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Antifungal Properties
Research has also highlighted the potential antifungal properties of 4-Chloro-6,8-dimethylquinoline. A study on the synthesis, crystal structure analysis, and antimicrobial studies of a novel 4-chloro-8-methoxyquinoline-2(1H)-one demonstrated significant activity against fungal strains such as Aspergillus niger and Penicillium citrinum (Murugavel et al., 2017).
Cytotoxic Effects
The cytotoxic effects of 4-Chloro-6,8-dimethylquinoline derivatives have been evaluated, particularly in relation to cancer research. A study showed that a compound synthesized from 4-chloro-7-substituted-quinolines exhibited potent cytotoxic effects on human breast tumor cell lines, suggesting its use as a prototype molecule for new anticancer agents (Zhang et al., 2007).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-chloro-6,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYGYAAYFXMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589063 | |
| Record name | 4-Chloro-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-dimethylquinoline | |
CAS RN |
196803-72-2 | |
| Record name | 4-Chloro-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 196803-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
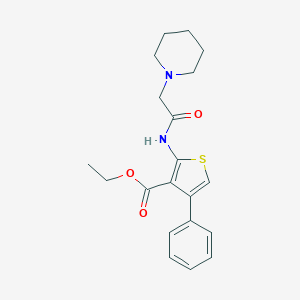
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
